3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid
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Description
3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid is a chemical compound with the CAS Number: 787640-49-7 . It has a molecular weight of 196.13 . The IUPAC name for this compound is 3-oxo-1-(trifluoromethyl)cyclopentanecarboxylic acid . It is typically stored at 4 degrees Celsius and has a physical form of oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F3O3/c8-7(9,10)6(5(12)13)2-1-4(11)3-6/h1-3H2,(H,12,13) . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is an oil . It is stored at 4 degrees Celsius . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the web search results.Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that the compound has a specific target organ toxicity, particularly the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid . For instance, the compound is classified as combustible and acute toxic, which may affect its stability and efficacy in certain environments .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid involves the oxidation of a cyclopentene derivative followed by carboxylation of the resulting ketone.", "Starting Materials": [ "Cyclopentene", "Trifluoroacetic acid", "Sodium hypochlorite", "Sodium hydroxide", "Carbon dioxide" ], "Reaction": [ "1. Cyclopentene is oxidized to 3-oxocyclopent-1-ene using sodium hypochlorite and sodium hydroxide.", "2. 3-oxocyclopent-1-ene is reacted with trifluoroacetic acid to form 3-oxo-1-(trifluoromethyl)cyclopent-1-ene.", "3. The resulting intermediate is then carboxylated using carbon dioxide and a base catalyst to yield 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid." ] } | |
CAS No. |
787640-49-7 |
Molecular Formula |
C7H7F3O3 |
Molecular Weight |
196.1 |
Purity |
95 |
Origin of Product |
United States |
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